(3S)-3-hydroxy-3-phenylpropanenitrile
Overview
Description
(3S)-3-hydroxy-3-phenylpropanenitrile is an organic compound characterized by a hydroxyl group (-OH) and a phenyl group attached to a three-carbon chain ending in a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-hydroxy-3-phenylpropanenitrile typically involves the following steps:
Starting Materials: Benzaldehyde and malononitrile are commonly used as starting materials.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Procedure: Benzaldehyde reacts with malononitrile in a Knoevenagel condensation reaction to form an intermediate, which is then reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-hydroxy-3-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Acid chlorides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: 3-oxo-3-phenylpropanenitrile.
Reduction: 3-amino-3-phenylpropanenitrile.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3S)-3-hydroxy-3-phenylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (3S)-3-hydroxy-3-phenylpropanenitrile involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with the hydroxyl and nitrile groups.
Pathways Involved: The compound may participate in metabolic pathways involving oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-hydroxy-3-phenylpropanenitrile: The enantiomer of (3S)-3-hydroxy-3-phenylpropanenitrile.
3-hydroxy-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-phenylpropanenitrile: Lacks the hydroxyl group.
Properties
IUPAC Name |
(3S)-3-hydroxy-3-phenylpropanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILDHWAXSORHRZ-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132203-26-0 | |
Record name | (3S)-3-hydroxy-3-phenylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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